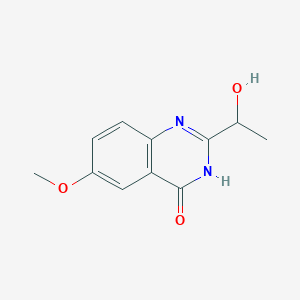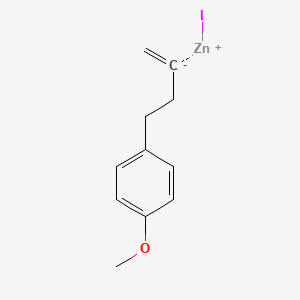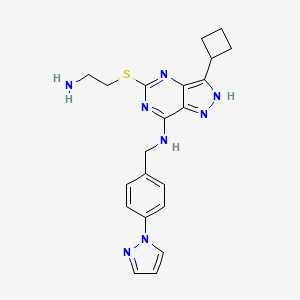
Cdk-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing CDK inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet industry standards .
化学反应分析
Types of Reactions
Cdk-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
科学研究应用
Cdk-IN-9 has a wide range of scientific research applications, including:
作用机制
Cdk-IN-9 exerts its effects by inhibiting the activity of CDK2/E, leading to the dephosphorylation of retinoblastoma protein and RNA polymerase II. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. The molecular targets involved include CDK2, CDK12, and DDB1, which play crucial roles in cell cycle regulation and transcription .
相似化合物的比较
Cdk-IN-9 is compared with other CDK inhibitors such as Flavopiridol and Dinaciclib. While Flavopiridol targets multiple CDKs, including CDK9, this compound specifically targets CDK2/E with higher potency . Dinaciclib also inhibits multiple CDKs but has a broader spectrum of activity compared to this compound . The uniqueness of this compound lies in its specific targeting of CDK2/E and its ability to induce apoptosis through the dephosphorylation of key proteins .
List of Similar Compounds
Flavopiridol: A broad-spectrum CDK inhibitor.
Dinaciclib: Inhibits multiple CDKs with a broader spectrum of activity.
Seliciclib: Another CDK inhibitor with different target specificity.
属性
分子式 |
C21H24N8S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
5-(2-aminoethylsulfanyl)-3-cyclobutyl-N-[(4-pyrazol-1-ylphenyl)methyl]-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C21H24N8S/c22-9-12-30-21-25-18-17(15-3-1-4-15)27-28-19(18)20(26-21)23-13-14-5-7-16(8-6-14)29-11-2-10-24-29/h2,5-8,10-11,15H,1,3-4,9,12-13,22H2,(H,27,28)(H,23,25,26) |
InChI 键 |
MJACTWDJXKRKAV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=C3C(=NN2)C(=NC(=N3)SCCN)NCC4=CC=C(C=C4)N5C=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


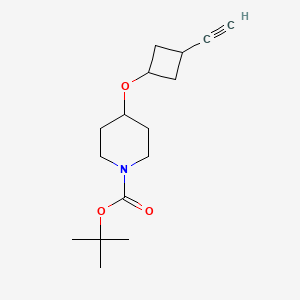
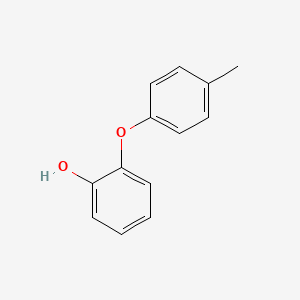


![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)

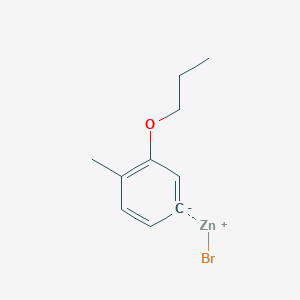
![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)

